molecular formula C15H18ClNO3 B14949038 3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B14949038
M. Wt: 295.76 g/mol
InChI Key: LEAYJJUVIMJRNA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is a spirocyclic compound featuring a 1-oxa-3-azaspiro[4.5]decane core substituted with a 4-chlorophenyl group at position 3, a hydroxy group at position 4, and a methyl group at position 2. The spiro[4.5]decane scaffold introduces conformational rigidity, which can enhance binding specificity in biological systems.

Properties

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C15H18ClNO3/c1-14(19)15(9-3-2-4-10-15)20-13(18)17(14)12-7-5-11(16)6-8-12/h5-8,19H,2-4,9-10H2,1H3

InChI Key

LEAYJJUVIMJRNA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a ketone to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Biological Activity/Application References
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one 1-oxa-2,7-diazaspiro[4.5]decane 4-methylphenyl, 7-methyl, enone system Anticancer (crystallographic study)
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one 1-thia-4-azaspiro[4.5]decane 4-fluorophenyl, 8-methyl, thioether Anticancer (in vitro testing)
(5s,8s)-3-(4'-chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one 1-azaspiro[4.5]decane Biphenyl, 3'-fluoro, 8-methoxy Tumor therapy (patented application)
8-[2-(4-chlorophenyl)ethyl]-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one 1-oxa-3,8-diazaspiro[4.5]decane 4-methylene, 8-(2-(4-chlorophenyl)ethyl) Structural analysis (no bioactivity reported)
Spirotetramat metabolites (e.g., enol glucoside derivatives) 1-azaspiro[4.5]decane Methoxy, hydroxy, dimethylphenyl Pesticidal activity

Key Observations:

Substituent Effects :

  • Halogenated Aromatics : 4-Chlorophenyl (target compound) vs. 4-fluorophenyl () alters electronic properties; chlorine’s higher electronegativity may strengthen hydrophobic interactions.
  • Methoxy/Hydroxy Groups : Methoxy () increases lipophilicity, whereas hydroxy (target compound) improves hydrogen-bonding capacity .

Spiro Core Modifications : Addition of a second nitrogen (e.g., 1-oxa-3,8-diazaspiro[4.5]decane in ) introduces basicity, affecting pH-dependent solubility .

Physicochemical Properties

Comparative data for selected compounds:

Property Target Compound (Inferred) 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one Spirotetramat Metabolite
Molecular Weight (g/mol) ~350–370 311.84 371.3 (enol glucoside)
Melting Point (°C) Not reported 125–126 Not reported
LogP (Predicted) ~3.5 (moderate lipophilicity) 3.8 2.1 (hydroxy group reduces lipophilicity)
Solubility Low in water, high in DMSO Insoluble in water Moderate aqueous solubility

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